molecular formula C13H11BrO B2684016 3-Bromo-4'-methoxybiphenyl CAS No. 74447-72-6

3-Bromo-4'-methoxybiphenyl

Cat. No.: B2684016
CAS No.: 74447-72-6
M. Wt: 263.134
InChI Key: UPKCIOJEMVKOAU-UHFFFAOYSA-N
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Description

3-Bromo-4’-methoxybiphenyl: is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Bromo-4’-methoxybiphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods:

In an industrial setting, the synthesis of 3-Bromo-4’-methoxybiphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-4’-methoxybiphenyl can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can undergo oxidation to form a carbonyl group, leading to the formation of 3-Bromo-4’-formylbiphenyl.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4’-methoxybiphenyl.

Common Reagents and Conditions:

    Substitution: Sodium amide in liquid ammonia for amination reactions.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 3-Amino-4’-methoxybiphenyl

    Oxidation: 3-Bromo-4’-formylbiphenyl

    Reduction: 4’-Methoxybiphenyl

Scientific Research Applications

Chemistry:

3-Bromo-4’-methoxybiphenyl is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound can be used to study the effects of brominated biphenyls on cellular processes and enzyme activities.

Medicine:

3-Bromo-4’-methoxybiphenyl derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

This compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-methoxybiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its bromine and methoxy substituents can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • 4-Bromo-4’-methoxybiphenyl
  • 3-Bromo-4’-hydroxybiphenyl
  • 3-Bromo-4’-methylbiphenyl

Comparison:

3-Bromo-4’-methoxybiphenyl is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. Compared to 4-Bromo-4’-methoxybiphenyl, the position of the bromine atom in 3-Bromo-4’-methoxybiphenyl leads to different reactivity and potential applications. The methoxy group in 3-Bromo-4’-methoxybiphenyl also makes it more electron-rich compared to 3-Bromo-4’-hydroxybiphenyl, affecting its behavior in chemical reactions.

Properties

IUPAC Name

1-bromo-3-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCIOJEMVKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-72-6
Record name 3-Bromo-4'-methoxybiphenyl
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